4-Bromo-2-phenoxybenzonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-phenoxybenzonitrile can be synthesized from 4-bromo-2-fluorobenzonitrile and phenol through a nucleophilic aromatic substitution reaction. The reaction typically involves heating the reactants in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis route mentioned above can be scaled up for industrial applications. The reaction conditions would be optimized for higher yields and purity, and the process would be conducted in large reactors with appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-phenoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products depend on the nucleophile used. For example, using a phenoxide ion can yield phenoxy-substituted derivatives.
Oxidation and Reduction: Products vary based on the specific oxidizing or reducing agents used.
Scientific Research Applications
4-Bromo-2-phenoxybenzonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of biological pathways and as a potential ligand in biochemical assays.
Industry: Used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Bromo-2-phenoxybenzonitrile is not well-documented. its effects are likely due to its ability to participate in various chemical reactions, influencing molecular pathways and interactions. The compound’s bromine atom and phenoxy group play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
- 4-Bromo-2-fluorobenzonitrile
- 4-Bromo-2-chlorobenzonitrile
- 4-Bromo-2-methoxybenzonitrile
Comparison: 4-Bromo-2-phenoxybenzonitrile is unique due to the presence of the phenoxy group, which imparts different chemical properties compared to its analogs. For instance, the phenoxy group can participate in additional reactions, such as nucleophilic substitution, which may not be as feasible with other substituents like fluorine or chlorine .
Biological Activity
4-Bromo-2-phenoxybenzonitrile is a compound of interest in medicinal and biochemical research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its bromine and phenoxy substituents, which contribute to its reactivity and interaction with biological systems. The molecular formula is with a molecular weight of 304.14 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which prevents substrate access. This inhibition can affect metabolic pathways and signal transduction processes.
- Receptor Modulation : It may modulate receptor activity by altering receptor conformation, influencing downstream signaling cascades.
- Chemical Reactivity : The presence of reactive functional groups allows it to participate in various chemical reactions, facilitating the synthesis of complex molecules that may exhibit biological activity.
Biological Studies and Applications
Research has demonstrated various applications of this compound in biological studies:
- Medicinal Chemistry : It serves as an intermediate in the synthesis of pharmaceutical compounds targeting specific receptors or enzymes. For example, studies have evaluated its role in developing ligands for serotonin receptors, where structural modifications significantly affected binding affinity and selectivity .
- Biochemical Assays : The compound is utilized as a probe in biochemical assays to study enzyme activity and protein interactions, providing insights into cellular processes.
- Agrochemical Development : Its applications extend to the synthesis of agrochemicals, where it may serve as an active ingredient or intermediate in pesticide formulations.
Case Studies
Several studies highlight the biological activity of this compound:
- Study on Enzyme Inhibition : A study investigating the inhibition of certain kinases found that derivatives of 4-bromo compounds exhibited significant inhibitory activity, suggesting potential therapeutic applications in cancer treatment .
- Receptor Binding Affinity : Research on N-benzyl substituted derivatives demonstrated that modifications at specific positions could enhance binding affinity for serotonin receptors, emphasizing the importance of structural variations in biological efficacy .
Data Summary
The following table summarizes key findings from research on this compound:
Properties
IUPAC Name |
4-bromo-2-phenoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMNRTXOZNBDSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726414 | |
Record name | 4-Bromo-2-phenoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875664-25-8 | |
Record name | 4-Bromo-2-phenoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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